5-Bromo-2-fluoro-3-formylphenylboronic acid safety data sheet (SDS)
5-Bromo-2-fluoro-3-formylphenylboronic acid safety data sheet (SDS)
The following technical guide is structured to serve as an advanced operational whitepaper for 5-Bromo-2-fluoro-3-formylphenylboronic acid . It moves beyond the constraints of a standard SDS to provide actionable insights for research and development.
Handling, Stability, and Synthetic Architecture[1][2]
Document Control:
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Subject: 5-Bromo-2-fluoro-3-formylphenylboronic acid
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Version: 2.0 (Technical Whitepaper)[1]
Part 1: Molecular Identity & Physicochemical Profile[1]
This compound represents a "trifunctional" scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles: the boronic acid (Suzuki coupling), the aldehyde (reductive amination/Wittig), and the aryl bromide (subsequent cross-coupling).
Chemical Identity Table[1]
| Property | Specification |
| Chemical Name | 5-Bromo-2-fluoro-3-formylphenylboronic acid |
| CAS Number | 1451393-09-1 |
| Molecular Formula | |
| Molecular Weight | 246.83 g/mol |
| SMILES | OB(O)C1=CC(Br)=CC(C=O)=C1F |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents ( |
Structural Analysis & Reactivity Logic
Unlike its isomer 2-formylphenylboronic acid, which spontaneously cyclizes into a stable benzoxaborole (hemiester), the 3-formyl position in this molecule is meta to the boronic acid (separated by the C2-fluorine).[1]
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Consequence: The distance prevents intramolecular cyclization.[1] The aldehyde remains free and highly reactive, making this compound significantly more prone to oxidation than its benzoxaborole-forming isomers.[1]
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Electronic Tuning: The C2-Fluorine atom exerts a strong inductive withdrawing effect (-I), increasing the Lewis acidity of the boron center and the electrophilicity of the aldehyde.[1]
Part 2: Critical Safety & Hazard Analysis
While classified under standard GHS codes, the specific hazards of this molecule stem from its hydrolysis and Lewis acid potential.
GHS Hazard Classification
| Code | Hazard Statement | Mechanism of Action |
| H315 | Causes skin irritation | Lewis acid interaction with skin moisture/proteins.[1] |
| H319 | Causes serious eye irritation | Hydrolysis releases protons; abrasive micro-particulates.[1] |
| H335 | May cause respiratory irritation | Mucosal irritation upon inhalation of dust.[1] |
Operational Safety Protocol (The "Why" and "How")
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Dust Control: As a boronic acid, the solid is often electrostatic.[1] Weighing should occur inside a fume hood using an anti-static gun if available to prevent dispersion.[1]
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PPE Layering:
Part 3: Stability & Storage Protocols (E-E-A-T)
The stability of 5-Bromo-2-fluoro-3-formylphenylboronic acid is compromised by three competing degradation pathways: Protodeboronation , Oxidation , and Dehydration .[1]
Degradation Pathways[1]
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Oxidation (Primary Risk): The free aldehyde (CHO) readily oxidizes to the carboxylic acid (
) upon exposure to air, a process accelerated by the electron-withdrawing fluorine.[1] -
Dehydration: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).[1] This is reversible but alters stoichiometry during weighing.[1]
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Protodeboronation: Under basic or aqueous conditions, the C-B bond can cleave, replacing the
group with a proton.[1]
Storage Lifecycle Diagram
The following diagram illustrates the critical decision nodes for preserving reagent integrity.
Figure 1: Storage logic flow emphasizing the prevention of irreversible aldehyde oxidation.
Validated Storage Protocol
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Temperature:
to (Refrigerate). -
Atmosphere: Store under Argon or Nitrogen.[1] The aldehyde is the weak link; oxygen exclusion is more critical here than for simple phenylboronic acids.
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Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated radical oxidation of the aldehyde.[1]
Part 4: Synthetic Utility & Workflows
This section details how to leverage the molecule's orthogonal reactivity.
Orthogonal Reactivity Map
The molecule contains three distinct reaction centers.[1] The order of operations is critical to prevent chemoselectivity errors.
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Site A: Boronic Acid (
): Nucleophile for Pd-catalyzed Suzuki-Miyaura coupling.[1] -
Site B: Aldehyde (
): Electrophile for reductive amination or Wittig olefination.[1] -
Site C: Aryl Bromide (
): Electrophile for subsequent cross-coupling (usually preserved during the first Suzuki coupling if conditions are controlled).[1]
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways. Path A is generally preferred to avoid amine interference with the boronic acid during purification.
Standard Protocol: Suzuki-Miyaura Coupling[1]
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Reagents: 1.0 eq Boronic Acid, 1.0 eq Ar-Halide, 3-5 mol%
, 3.0 eq .[1] -
Temperature:
.[1] -
Note: The C5-Bromine is electronically deactivated relative to the C-B bond but can compete if highly active Pd catalysts (e.g., XPhos Pd G2) are used.[1] Use milder catalysts (Pd(PPh3)4 or Pd(dppf)Cl2) to ensure the Boronic acid reacts while the Bromine remains for later steps.
Part 5: Emergency Response & Waste Management[1]
First Aid Matrices
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Eye Contact: Immediately flush with water for 15 minutes.[1] The acidity of the hydrolyzed boron species can cause corneal damage. Consult an ophthalmologist.
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Skin Contact: Wash with soap and water.[1][4][5] Do not use solvents (ethanol/acetone) as they may increase transdermal absorption of the fluorinated aromatic.
Waste Disposal
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Categorization: Halogenated Organic Waste.[1]
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Treatment: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
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Warning: Do not mix with strong oxidizers or strong bases in the waste stream to prevent exotherms.[1]
References
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Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for boronic acid stability and reactivity).
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Milner, P. J., et al. (2023).[1][6] Handling Fluorinated Gases and Reagents. Science. (Reference for handling fluorinated aryl building blocks).
